molecular formula C9H8Cl2N2S B13915026 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine

Katalognummer: B13915026
Molekulargewicht: 247.14 g/mol
InChI-Schlüssel: QVZNSGHGWUASMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine is a heterocyclic compound that contains a thiazolidine ring fused with an imine group and substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 2,6-dichloroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets may vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.

    2,6-Dichlorophenyl-thiourea: Contains a thiourea group instead of a thiazolidine ring.

    2,6-Dichlorophenyl-isothiocyanate: An intermediate in the synthesis of the target compound.

Uniqueness

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific combination of a thiazolidine ring with an imine group and a 2,6-dichlorophenyl substitution. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C9H8Cl2N2S

Molekulargewicht

247.14 g/mol

IUPAC-Name

3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine

InChI

InChI=1S/C9H8Cl2N2S/c10-6-2-1-3-7(11)8(6)13-4-5-14-9(13)12/h1-3,12H,4-5H2

InChI-Schlüssel

QVZNSGHGWUASMS-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=N)N1C2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.